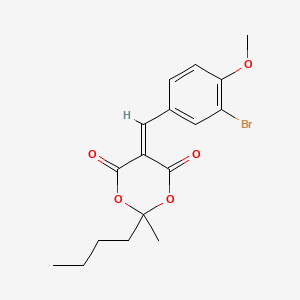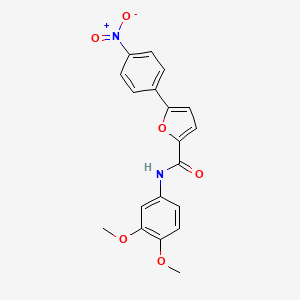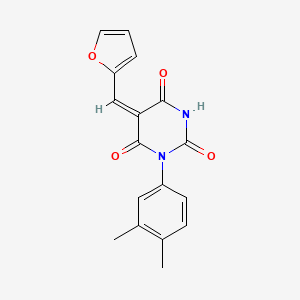![molecular formula C23H23ClN2O3S B5171756 N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various types of cancer and autoimmune diseases.
作用機序
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a reversible inhibitor of BTK that binds to the ATP-binding site of the kinase domain. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the B-cell receptor signaling pathway. Upon activation of the B-cell receptor, BTK is phosphorylated and activates downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can block these signaling pathways and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have potent anti-cancer activity in various preclinical models. In a study conducted by Honigberg et al., N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide demonstrated significant efficacy in the treatment of lymphoma and leukemia xenograft models. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide was able to induce tumor regression and prolong survival in these models. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anti-inflammatory effects in preclinical models of autoimmune diseases.
実験室実験の利点と制限
One of the major advantages of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its high selectivity for BTK. Unlike other kinase inhibitors that target multiple kinases, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide specifically targets BTK, which reduces the risk of off-target effects. However, one of the limitations of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is its poor solubility, which can make it difficult to administer in vivo. In addition, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has a short half-life, which may limit its efficacy in certain applications.
将来の方向性
There are several future directions for the development of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. One potential direction is the combination of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide with other targeted therapies to improve its efficacy. For example, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to synergize with inhibitors of the PI3K/AKT pathway, which is frequently activated in cancer cells. Another potential direction is the development of prodrugs or formulations that improve the solubility and stability of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide. Finally, further preclinical and clinical studies are needed to fully understand the therapeutic potential of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in various types of cancer and autoimmune diseases.
合成法
The synthesis of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide involves several steps, including the preparation of 2-chlorobenzyl chloride, 2,4-dimethylphenylamine, and 4-methylbenzoyl chloride. These intermediates are then reacted with each other in the presence of a base and a solvent to form the final product. The yield of N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is typically around 50% to 60%, and the purity can be improved through further purification steps.
科学的研究の応用
N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide works by inhibiting BTK, a key signaling molecule in the B-cell receptor pathway that plays a critical role in the survival and proliferation of cancer cells. By blocking BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can induce apoptosis (programmed cell death) and inhibit the growth of cancer cells.
In addition to its anti-cancer properties, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. BTK is involved in the activation of immune cells, and by inhibiting BTK, N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can suppress the immune response and reduce inflammation.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15-8-11-21(17(3)12-15)26-30(28,29)22-13-18(10-9-16(22)2)23(27)25-14-19-6-4-5-7-20(19)24/h4-13,26H,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJGBIOZLGBIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmethanamine](/img/structure/B5171688.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)
![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![1-{1-[(5-methyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5171727.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)


![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)


![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)